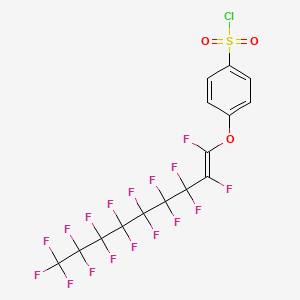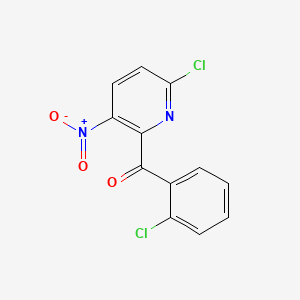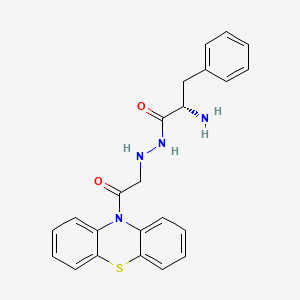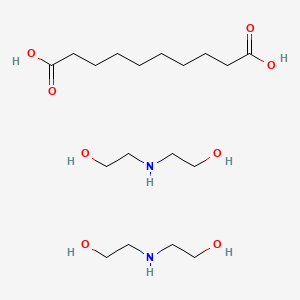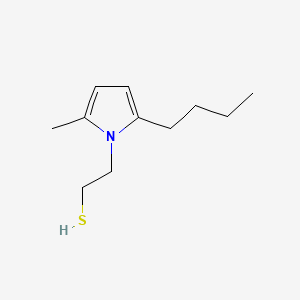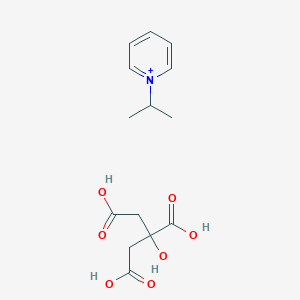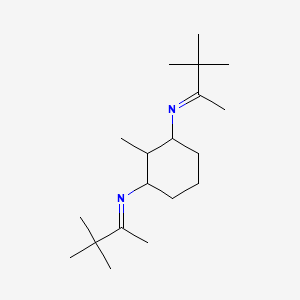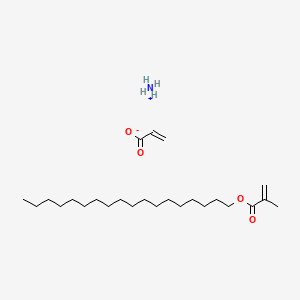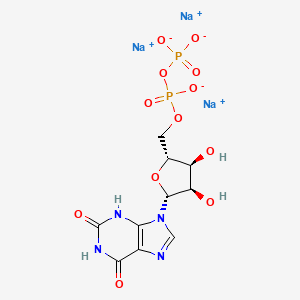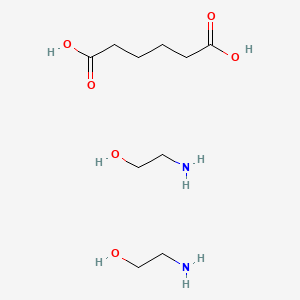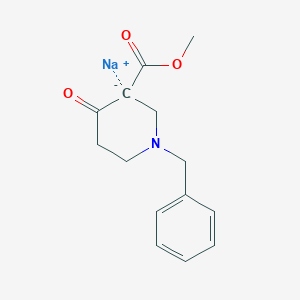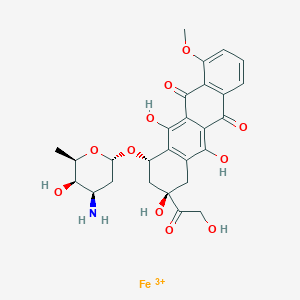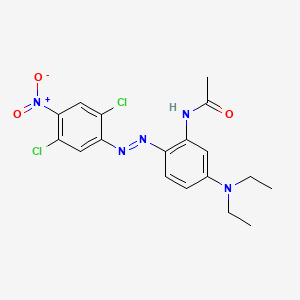
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide is a synthetic organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide typically involves the following steps:
Diazotization: The starting material, 2,5-dichloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(5-diethylamino)phenylacetamide under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of chloro groups can lead to various substituted derivatives.
科学研究应用
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(2-((2,4-Dichlorophenyl)azo)-5-(diethylamino)phenyl)acetamide
- N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-4-(diethylamino)phenyl)acetamide
Uniqueness
N-(2-((2,5-Dichloro-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
属性
CAS 编号 |
72616-77-4 |
|---|---|
分子式 |
C18H19Cl2N5O3 |
分子量 |
424.3 g/mol |
IUPAC 名称 |
N-[2-[(2,5-dichloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H19Cl2N5O3/c1-4-24(5-2)12-6-7-15(17(8-12)21-11(3)26)22-23-16-9-14(20)18(25(27)28)10-13(16)19/h6-10H,4-5H2,1-3H3,(H,21,26) |
InChI 键 |
SYYKXSDKWNMILD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


